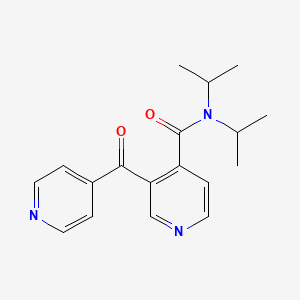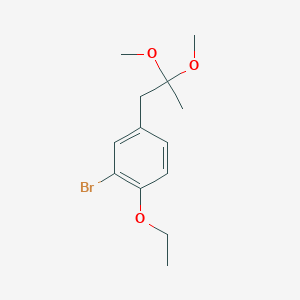![molecular formula C19H26N2O B14379667 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole CAS No. 88561-80-2](/img/structure/B14379667.png)
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the ethylcyclohexyl and propyl groups in its structure contributes to its distinct chemical behavior and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-(4-ethylcyclohexyl)benzohydrazide with propionic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(4-Butylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole
- 2-[4-(4-Pentylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole
- 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine
Uniqueness
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole stands out due to its specific combination of ethylcyclohexyl and propyl groups, which confer unique chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and drug development, where precise molecular interactions are crucial.
Eigenschaften
CAS-Nummer |
88561-80-2 |
|---|---|
Molekularformel |
C19H26N2O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[4-(4-ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H26N2O/c1-3-5-18-20-21-19(22-18)17-12-10-16(11-13-17)15-8-6-14(4-2)7-9-15/h10-15H,3-9H2,1-2H3 |
InChI-Schlüssel |
RTAMGTGJEYLVFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(O1)C2=CC=C(C=C2)C3CCC(CC3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


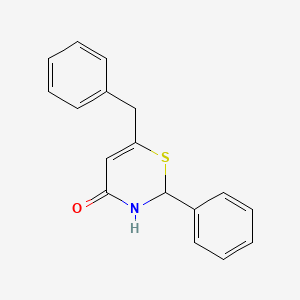
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
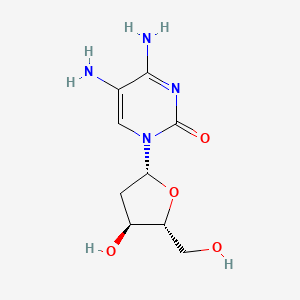
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
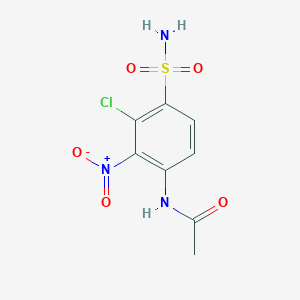
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

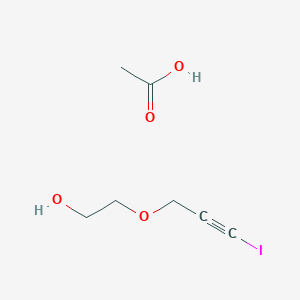
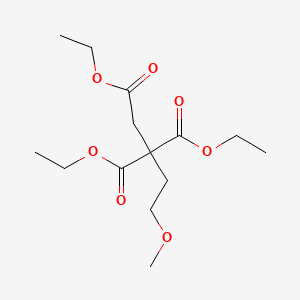
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
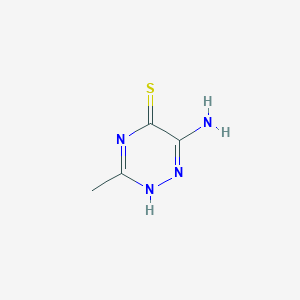
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
